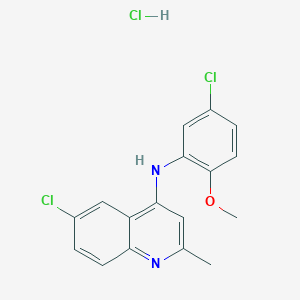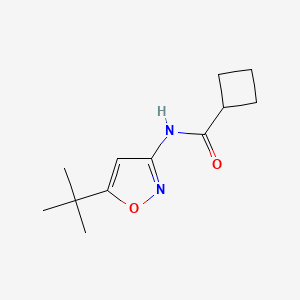
4-methyl-N-(4-methylphenyl)-1-phthalazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(4-methylphenyl)-1-phthalazinamine, also known as MPQ, is a synthetic compound that belongs to the phthalazinamine family. It is a potent and selective inhibitor of the neuronal sodium channel Nav1.7, which is responsible for transmitting pain signals in the nervous system. MPQ has gained significant attention in the scientific community due to its potential as a therapeutic agent for the treatment of chronic pain.
Mécanisme D'action
4-methyl-N-(4-methylphenyl)-1-phthalazinamine works by selectively blocking the Nav1.7 sodium channel, which is responsible for transmitting pain signals in the nervous system. By blocking this channel, this compound reduces the transmission of pain signals, resulting in a reduction in pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to be highly selective for the Nav1.7 sodium channel, with minimal effects on other sodium channels. It has also been shown to have a long duration of action, making it a promising candidate for the treatment of chronic pain. This compound has been found to have minimal effects on other physiological systems, such as the cardiovascular and respiratory systems.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-N-(4-methylphenyl)-1-phthalazinamine has several advantages for use in lab experiments. It is highly selective for the Nav1.7 sodium channel, making it a useful tool for studying the role of this channel in pain transmission. This compound also has a long duration of action, allowing for prolonged experiments. However, this compound is a synthetic compound and may have limitations in terms of its applicability to in vivo studies.
Orientations Futures
There are several future directions for research on 4-methyl-N-(4-methylphenyl)-1-phthalazinamine. One area of interest is the development of more potent and selective Nav1.7 inhibitors. Another area of interest is the development of formulations that can be administered orally or topically, making this compound more accessible for clinical use. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in humans. Overall, this compound has significant potential as a therapeutic agent for the treatment of chronic pain, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 4-methyl-N-(4-methylphenyl)-1-phthalazinamine involves the reaction of 4-methylphenylhydrazine with phthalic anhydride in the presence of a catalyst such as zinc chloride. The resulting product is then subjected to a series of purification steps to obtain the final compound in high purity.
Applications De Recherche Scientifique
4-methyl-N-(4-methylphenyl)-1-phthalazinamine has been extensively studied for its potential use as a therapeutic agent for the treatment of chronic pain. It has been shown to be highly effective in blocking pain signals in animal models of neuropathic pain. This compound has also been shown to have a low risk of addiction and abuse potential, making it an attractive alternative to opioid-based pain medications.
Propriétés
IUPAC Name |
4-methyl-N-(4-methylphenyl)phthalazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-11-7-9-13(10-8-11)17-16-15-6-4-3-5-14(15)12(2)18-19-16/h3-10H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQJEWNNKZEPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one](/img/structure/B4996047.png)


![5-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4996069.png)

![N-({[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4996079.png)
![5-methyl-2-[3-(2-methylphenyl)-5-isoxazolyl]phenol](/img/structure/B4996085.png)



![3-{[(4-fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4996109.png)
![3-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile](/img/structure/B4996138.png)
![1-{4-[(4-acetyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B4996142.png)
